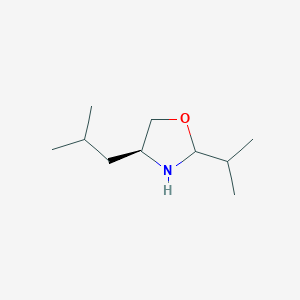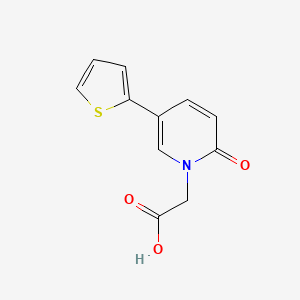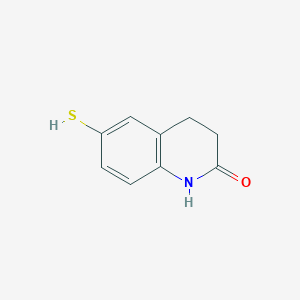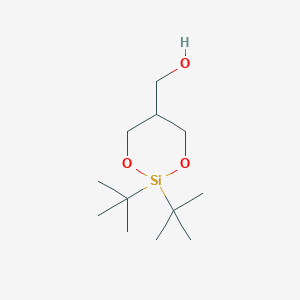![molecular formula C8H7BrN4O B8662565 N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8662565.png)
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide
Descripción general
Descripción
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is a heterocyclic compound that contains a triazole and pyridine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromine atom and the acetamide group contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently. Additionally, mechanochemical methods involving azinium-N-imines and nitriles in the presence of copper acetate have also been explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cycloaddition Reactions: Products include fused heterocyclic compounds with enhanced biological activity.
Aplicaciones Científicas De Investigación
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1 and JAK2.
Biological Research: The compound is studied for its potential as an inverse agonist for RORγt and as an inhibitor of PHD-1.
Material Science: It is used in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their catalytic activity.
Receptor Modulation: It functions as an inverse agonist for RORγt, modulating the receptor’s activity and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which enhances its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential as a versatile building block in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7BrN4O |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-4-2-3-6(9)13(7)12-8/h2-4H,1H3,(H,10,12,14) |
Clave InChI |
UAWUFBVTEQUTJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN2C(=N1)C=CC=C2Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




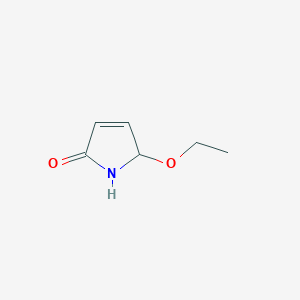
![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl-4-carboxylic acid](/img/structure/B8662522.png)
![Methyl 3-(cyclopentyloxy)-5-[(phenylmethyl)oxy]benzoate](/img/structure/B8662526.png)

![2-(4-Fluorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8662538.png)
